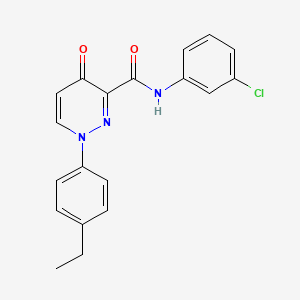![molecular formula C21H17NO4 B14989240 10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one](/img/structure/B14989240.png)
10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one is a complex heterocyclic compound that belongs to the class of oxazinochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a furan ring, a methyl group, and a benzo-oxazino-chromene core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one typically involves a multi-step process. One common method is the one-pot, three-component reaction. This involves the condensation of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a mixture of water and ethanol at 50°C .
Industrial Production Methods
The high yields, easy work-up, and availability of starting materials make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound could affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3]oxazino[5,6-c]quinoline: Similar structure but with a quinoline core.
Chromeno[8,7-e][1,3]oxazin-2(8H)-one: Similar structure but with a different chromene core.
[1,2]oxazino[3,4-c]quinoline-2,5(6H)-diones: Similar structure but with a quinoline and oxazine core
Uniqueness
10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one is unique due to its specific combination of a furan ring, a methyl group, and a benzo-oxazino-chromene core.
Properties
Molecular Formula |
C21H17NO4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C21H17NO4/c1-13-19-14(10-22(12-25-19)11-15-5-4-8-24-15)9-18-16-6-2-3-7-17(16)21(23)26-20(13)18/h2-9H,10-12H2,1H3 |
InChI Key |
IDZHELGONAVHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dimethylphenyl)-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14989161.png)

![2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide](/img/structure/B14989165.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B14989169.png)
![N-(2,5-dimethylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14989172.png)
![6-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14989183.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14989186.png)

![1-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B14989201.png)
![5-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14989209.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14989217.png)
![4-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B14989222.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide](/img/structure/B14989229.png)
